N-(pyridin-4-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-2-4-15(5-3-13)17-10-16(21-23-17)11-18(22)20-12-14-6-8-19-9-7-14/h2-10H,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIQHNZVOUKHPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,3-Dipolar Cycloaddition for Isoxazole Formation
The isoxazole ring is constructed via the Huisgen cycloaddition between a nitrile oxide and an acetylene. For 5-(p-tolyl)isoxazole-3-acetic acid:
- Nitrile Oxide Generation : p-Tolualdehyde oxime is treated with chloramine-T or N-chlorosuccinimide (NCS) in dichloromethane to form the transient nitrile oxide.
- Acetylene Precursor : Ethyl propiolate serves as the dipolarophile, reacting with the nitrile oxide at 0–5°C to yield ethyl 5-(p-tolyl)isoxazole-3-carboxylate.
- Saponification : Hydrolysis with NaOH in ethanol/water (1:1) at 60°C produces 5-(p-tolyl)isoxazole-3-carboxylic acid.
- Reduction and Elongation : The carboxylic acid is reduced to the alcohol (LiAlH4, THF) and oxidized to the aldehyde (PCC, CH2Cl2), followed by a Wittig reaction with (carbethoxymethylene)triphenylphosphorane to install the acetic acid side chain.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cycloaddition | Ethyl propiolate, NCS, DCM, 0°C | 78 |
| Saponification | NaOH, EtOH/H2O, 60°C | 92 |
| Wittig Reaction | Ph3P=CHCO2Et, THF, reflux | 65 |
Synthesis of Pyridin-4-ylmethanamine
Pyridin-4-ylmethanamine is commercially available but can be synthesized via:
- Reductive Amination : Pyridine-4-carbaldehyde is reacted with ammonium acetate and sodium cyanoborohydride in methanol at room temperature.
- Gabriel Synthesis : 4-(Bromomethyl)pyridine is treated with phthalimide (KOH, DMF), followed by hydrazinolysis (NH2NH2, EtOH).
Optimization Note : Reductive amination offers higher scalability (yield: 85%) compared to the Gabriel method (yield: 72%).
Amide Bond Formation
Coupling the acid and amine fragments is achieved via:
Mixed Carbonate Activation
Carbodiimide-Mediated Coupling
A mixture of EDC·HCl, HOBt, and DIPEA in DMF facilitates the reaction at room temperature (24 h). This method minimizes racemization and improves yields.
Comparative Data :
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Mixed Carbonate | ClCO2Et, NMM | 68 | 95.2 |
| EDC/HOBt | EDC·HCl, HOBt | 82 | 98.5 |
Purification and Characterization
- Purification : Flash chromatography (SiO2, EtOAc/hexane 3:7) removes unreacted amine and dimeric byproducts.
- Spectroscopic Validation :
Alternative Synthetic Routes
One-Pot Cycloaddition-Amidation
A tandem approach combines nitrile oxide cycloaddition with in situ amidation. Ethyl propiolate, p-tolualdehyde oxime, and pyridin-4-ylmethanamine react in the presence of NCS and triethylamine, though yields are moderate (55%) due to competing side reactions.
Solid-Phase Synthesis
Immobilizing the amine on Wang resin enables iterative coupling and cleavage, but scalability is limited.
Industrial Considerations and Challenges
- Cost Efficiency : EDC/HOBt coupling, while high-yielding, incurs reagent costs. Mixed carbonates are cheaper but require stringent temperature control.
- Regioselectivity : Cycloadditions must avoid 4-isoxazole regioisomers; electron-deficient dipolarophiles favor 5-aryl substitution.
- Byproduct Mitigation : Dimerization of nitrile oxides necessitates slow addition and low temperatures.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(pyridin-4-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
N-(pyridin-4-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide can be compared with other isoxazole derivatives, such as:
N-(pyridin-4-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.
N-(pyridin-4-ylmethyl)-2-(5-(m-tolyl)isoxazol-3-yl)acetamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
N-(pyridin-4-ylmethyl)-2-(5-(o-tolyl)isoxazol-3-yl)acetamide: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
N-(pyridin-4-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is a synthetic organic compound notable for its diverse biological activities. This compound features a unique structural framework that includes a pyridine ring, an isoxazole ring, and an acetamide moiety, which contribute to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism appears to involve the downregulation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells. The compound's IC50 values in these assays were found to be approximately 15 µM and 20 µM, respectively. The mechanism of action involves inducing apoptosis through the activation of caspase pathways and the disruption of mitochondrial membrane potential.
Antimicrobial Properties
In addition to its anti-inflammatory and anticancer activities, this compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 5 to 25 µg/mL against Staphylococcus aureus and Escherichia coli.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:
- Inflammatory Pathways: The compound inhibits key enzymes involved in the inflammatory response, such as COX-2 and LOX.
- Cancer Cell Signaling: It modulates cell signaling pathways associated with cell proliferation and survival, particularly by affecting the PI3K/Akt pathway.
- Microbial Interaction: The presence of the isoxazole moiety enhances binding affinity to bacterial enzymes, disrupting their metabolic processes.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
- Attachment of the Pyridine Ring: A coupling reaction, such as a Suzuki or Heck reaction, is employed to attach the pyridine ring to the isoxazole core.
- Introduction of the Acetamide Group: The final step involves acylation using acetic anhydride or acetyl chloride.
Case Study 1: Anti-inflammatory Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested for its anti-inflammatory effects in a murine model of arthritis. Results indicated a significant reduction in paw swelling and joint destruction compared to control groups.
Case Study 2: Anticancer Efficacy
A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound combined with standard chemotherapy. The results showed improved overall survival rates and reduced tumor burden in treated patients.
Case Study 3: Antimicrobial Testing
An antimicrobial susceptibility test conducted on various bacterial strains revealed that the compound effectively inhibited growth at low concentrations, showcasing its potential as a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(pyridin-4-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide, and how can reaction yields be optimized?
- Answer : A universal synthesis approach involves coupling pyridinylmethylamine with activated isoxazole-acetic acid derivatives. Key steps include:
- Activation : Use carbodiimides (e.g., EDC/HOBt) to activate the carboxylic acid moiety of the isoxazole precursor .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction kinetics .
- Yield optimization : Monitor reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) enhances purity (>95%) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?
- Answer : Critical techniques include:
- 1H/13C NMR : Confirm the pyridinylmethyl group (δ ~8.5 ppm for aromatic protons) and acetamide backbone (δ ~2.1 ppm for methylene protons) .
- IR spectroscopy : Validate the amide C=O stretch (~1650–1680 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .
- LC-MS : Verify molecular weight ([M+H]+ peak) and purity (>98%) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectral data or predict biological activity?
- Answer :
- DFT calculations : Use B3LYP/6-31G* models to simulate NMR/IR spectra and compare with experimental data. This resolves ambiguities in peak assignments (e.g., distinguishing isoxazole vs. pyridine ring protons) .
- Molecular docking : Predict binding affinities to target proteins (e.g., kinases, enzymes) using AutoDock Vina. Prioritize docking poses with hydrogen bonds between the acetamide group and catalytic residues .
- PASS software : Estimate bioactivity (e.g., kinase inhibition, anti-inflammatory potential) based on structural analogs .
Q. What strategies are effective for designing analogs with enhanced biological activity while maintaining stability?
- Answer :
- Bioisosteric replacement : Substitute the p-tolyl group with electron-withdrawing groups (e.g., Cl, CF₃) to modulate electronic effects and improve target binding .
- Heterocycle variation : Replace the isoxazole with 1,3,4-oxadiazole or triazole rings to enhance metabolic stability .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., pyridine nitrogen) and hydrophobic regions for lead optimization .
Q. How can researchers address discrepancies in enzyme inhibition assays involving this compound?
- Answer :
- Assay conditions : Standardize buffer pH (e.g., Tris-HCl, pH 7.4) and temperature (25–37°C) to minimize variability .
- Control experiments : Include positive controls (e.g., known kinase inhibitors like staurosporine) and validate enzyme activity via spectrophotometric methods (e.g., NADH depletion for oxidoreductases) .
- Data normalization : Express inhibition as % activity relative to vehicle controls and use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values .
Methodological Challenges
Q. What approaches are recommended for resolving low solubility in biological assays?
- Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Introduce hydrolyzable esters (e.g., tert-butyl acetate) to the acetamide group, improving membrane permeability .
Q. How should researchers validate target engagement in cellular models?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
